

Introduction: The Strategic Importance of 2-Ethynylanisole in Modern Synthesis

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Compound of Interest

Compound Name: **1-Ethynyl-2-methoxybenzene**

Cat. No.: **B3043173**

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2-Ethynylanisole, also known as **1-ethynyl-2-methoxybenzene**, is a versatile aromatic alkyne that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a methoxy-substituted phenyl ring, provides a unique combination of reactivity and structural control. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").^{[1][2]} The methoxy group, an ortho-para directing electron-donating group, influences the electronic properties of the aromatic ring and can participate in key binding interactions within biological targets. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-ethynylanisole, details its synthesis and reactivity, and explores its applications as a strategic component in the development of complex molecules and pharmaceutical agents.

Section 1: Compound Identification and Core Properties

Accurate identification is paramount in research and development. 2-Ethynylanisole is uniquely defined by the following identifiers and fundamental properties.

Property	Value	Reference(s)
Chemical Name	2-Ethynylanisole	[3]
Synonym(s)	1-Ethynyl-2-methoxybenzene	[4]
CAS Number	767-91-9	[4]
Molecular Formula	C ₉ H ₈ O	[5]
Molecular Weight	132.16 g/mol	[4]
Chemical Structure		
SMILES:	COc1ccccc1C#C	
InChI:	1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3	

Section 2: Physicochemical Characteristics

The physical state and solubility of 2-ethynylanisole dictate its handling, storage, and reaction conditions. As a substituted aromatic compound, it exhibits solubility in a wide range of common organic solvents, a critical attribute for its use in synthesis.

Physical Property	Value	Reference(s)
Appearance	Liquid	
Boiling Point	197 °C (lit.)	[4]
Density	1.022 g/mL at 25 °C (lit.)	[4]
Refractive Index (n ₂₀ /D)	1.5720 (lit.)	[4]
Solubility	Insoluble in water; Soluble in chloroform, acetone, methanol.	[6]

These properties are consistent with a small, relatively nonpolar aromatic molecule. The lack of significant hydrogen bonding capability contributes to its insolubility in water, while its organic nature ensures miscibility with common nonpolar and polar aprotic solvents.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 2-ethynylanisole. The following sections describe the expected spectral characteristics based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethynylanisole is distinguished by several characteristic absorption bands that confirm its key functional groups.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Terminal Alkyne	≡C-H Stretch	~3300	Strong, Sharp
C≡C Stretch	~2100	Weak to Medium, Sharp	
Aromatic Ring	=C-H Stretch	3100 - 3000	Medium
C=C Stretch	1600 - 1450 (multiple bands)	Medium	
Anisole Moiety	C-O-C Stretch	~1250 (asymmetric)	Strong
Alkyl C-H	C-H Stretch (in - OCH ₃)	2950 - 2850	Medium

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne proton, while the weaker C≡C stretch at ~2100 cm⁻¹ confirms the triple bond.^[7] Strong absorption near 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the acetylenic, aromatic, and methoxy protons.

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Acetylenic H (\equiv C-H)	~3.3 - 3.5	Singlet (s)	1H
Methoxy H's (-OCH ₃)	~3.9	Singlet (s)	3H
Aromatic H's	~6.9 - 7.5	Multiplets (m)	4H

The acetylenic proton appears as a sharp singlet. The four aromatic protons will appear as a complex series of multiplets due to ortho, meta, and para coupling. The methoxy protons will be a distinct singlet in the typical methoxy region.[8]

¹³C NMR: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom.

Carbon Environment	Predicted Chemical Shift (δ , ppm)
Methoxy Carbon (-OCH ₃)	55 - 60
Acetylenic Carbons (-C≡C-)	75 - 85
Aromatic Carbons	110 - 160

The spectrum will display nine distinct signals: one for the methoxy carbon, two for the inequivalent acetylenic carbons, and six for the aromatic carbons (one ipso-carbon attached to the alkyne, one ipso-carbon attached to the methoxy group, and four C-H carbons).[9][10]

Mass Spectrometry (MS)

In mass spectrometry, 2-ethynylanisole will exhibit a clear molecular ion peak corresponding to its molecular weight.

- Molecular Ion (M⁺): m/z = 132.0575

- Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group to give a fragment at $m/z = 117$, followed by the loss of carbon monoxide (CO) to yield a fragment at $m/z = 89$. This pattern is characteristic of anisole derivatives.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-ethynylanisole is rooted in the reactivity of its terminal alkyne. This functional group is a versatile handle for constructing more complex molecular architectures.

- Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is one of the most powerful methods for forming $\text{C}(\text{sp})\text{-C}(\text{sp}^2)$ bonds. 2-Ethynylanisole readily couples with aryl or vinyl halides to produce disubstituted alkynes, which are common scaffolds in organic materials and pharmaceuticals.[11][12][13]
- Click Chemistry: The terminal alkyne is a key partner in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[1] This reaction's high efficiency and bioorthogonality make it invaluable for bioconjugation, drug delivery, and materials science.
- Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic ($\text{pK}_a \approx 25$) and can be removed by a strong base (e.g., $n\text{-BuLi}$, NaH) to form a potent acetylide nucleophile. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to extend the carbon chain.

The ortho-methoxy group can exert steric and electronic effects, potentially influencing reaction rates and regioselectivity. It can also serve as a coordinating group for metal catalysts in certain transformations, directing reactivity.

Section 5: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections outline the synthesis of 2-ethynylanisole and a representative application.

Synthesis of 2-Ethynylanisole via Sonogashira Coupling

A common and reliable method for preparing 2-ethynylanisole involves a two-step sequence starting from the commercially available 2-iodoanisole. The process first introduces a protected alkyne, which is subsequently deprotected to yield the terminal alkyne.

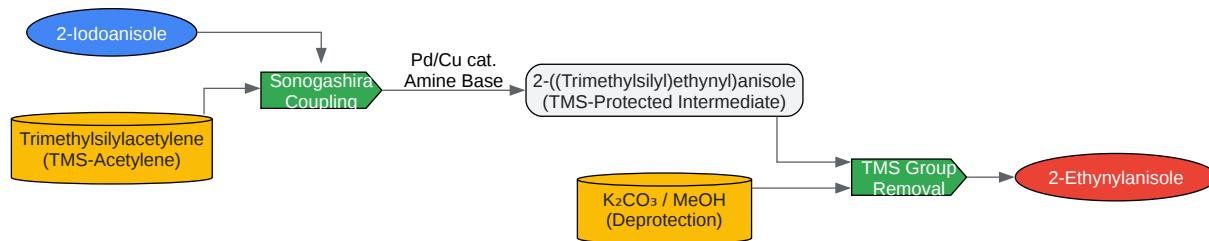
Step 1: Coupling of 2-Iodoanisole with Trimethylsilylacetylene

- **Rationale:** The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The Sonogashira reaction is employed to couple the protected alkyne to the aromatic ring.
- **Procedure:**
 - To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-iodoanisole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
 - Dissolve the solids in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or toluene.
 - Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.
 - Monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
 - Purify the crude product, 2-((trimethylsilyl)ethynyl)anisole, by column chromatography.

Step 2: Deprotection to Yield 2-Ethynylanisole

- **Rationale:** The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions.
- **Procedure:**
 - Dissolve the purified 2-((trimethylsilyl)ethynyl)anisole in a solvent such as methanol or THF.

- Add a deprotecting agent. A mild base like potassium carbonate (K_2CO_3) in methanol is highly effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers, dry, and concentrate to yield 2-ethynylanisole, which can be further purified by distillation if necessary.



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Caption: Synthetic workflow for 2-ethynylanisole from 2-iodoanisole.

Section 6: Relevance in Medicinal Chemistry and Drug Development

The terminal alkyne is a privileged functional group in modern medicinal chemistry, and 2-ethynylanisole is an excellent starting point for incorporating this moiety into drug candidates.

[1]

- Bioisosterism and Scaffolding: The linear, rigid nature of the alkyne makes it an effective bioisostere for other functional groups, such as phenyl rings or nitriles.[2] It can act as a

nonpolar linker to orient pharmacophoric elements in a favorable geometry for binding to a receptor pocket.

- **Metabolic Stability:** The introduction of an alkyne can block a potential site of metabolic oxidation. For example, replacing an oxidizable alkyl group with an alkyne can significantly improve a compound's pharmacokinetic profile.
- **Enzyme Inhibition:** Alkynes can serve as "warheads" for the irreversible inhibition of enzymes, particularly those containing a cysteine residue in the active site. They are also found in numerous potent marketed drugs, including the antifungal agent terbinafine and the antiretroviral efavirenz.[\[14\]](#)
- **Targeted Drug Delivery:** As a component for click chemistry, 2-ethynylanisole-derived structures can be attached to targeting vectors like antibodies or peptides to create highly specific therapeutic agents.[\[1\]](#)

The anisole portion of the molecule is also significant, as the methoxy group can form crucial hydrogen bonds with protein active sites and its metabolic fate (O-demethylation) can be a key step in drug activation or clearance.

Section 7: Safety and Handling

Proper safety protocols are mandatory when working with 2-ethynylanisole.

- **Hazard Class:** Combustible Liquid.
- **Flash Point:** 91.1 °C (196.0 °F) - closed cup.
- **Handling:** Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
- **Personal Protective Equipment (PPE):** Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat. For operations where aerosols may be generated, a respirator may be required.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

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